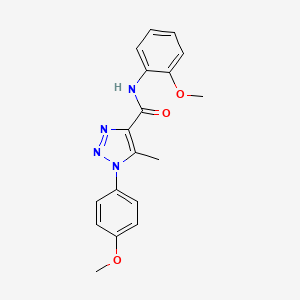
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (BEMTTC) is a synthetic molecule that has been studied for its potential applications in the medical and scientific fields. BEMTTC is a member of the triazole family of molecules, which are heterocyclic compounds composed of three nitrogen atoms and one carbon atom. BEMTTC is a unique molecule due to its anti-oxidant and anti-inflammatory properties, as well as its ability to interact with other molecules in a variety of ways.
科学研究应用
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the medical and scientific fields. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-oxidant and anti-inflammatory properties, which could be beneficial in treating certain diseases. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential to interact with other molecules in a variety of ways, such as through hydrogen bonding and electrostatic interactions. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used in the synthesis of other molecules, such as the anti-cancer drug imatinib, and has also been studied for its potential to inhibit the growth of certain human cancer cells. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential to inhibit the formation of biofilms, which are clusters of bacterial cells that are resistant to antibiotics.
作用机制
The mechanism of action of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not completely understood. However, it is believed that N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide interacts with other molecules through hydrogen bonding and electrostatic interactions. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain receptors, such as the estrogen receptor, which is involved in the regulation of certain hormones. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-oxidant and anti-inflammatory properties, which could be beneficial in treating certain diseases. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the growth of certain human cancer cells and to inhibit the formation of biofilms. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to interact with certain proteins, receptors, and enzymes, which could have an effect on the biochemical and physiological processes of the body.
实验室实验的优点和局限性
The advantages of using N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in laboratory experiments include its availability, its low cost, and its ease of synthesis. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that can be easily synthesized in a laboratory setting, which makes it ideal for use in experiments. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is also relatively inexpensive, which makes it an attractive option for researchers. The limitations of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include its potential toxicity, its potential to interact with other molecules, and its potential to cause side effects. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to be toxic to certain cells and organisms, and it has been found to interact with other molecules in a variety of ways, which could have an effect on the results of experiments. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to cause side effects in certain organisms, which could limit its use in experiments.
未来方向
The potential future directions of N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include its use in the development of new drugs, its potential to be used in the synthesis of other molecules, its potential to be used as an anti-cancer drug, and its potential to be used as an anti-inflammatory drug. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could also be used in the development of new materials, such as coatings for medical devices, and it could be used in the development of new diagnostic tools. N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could also be used in the development of new treatments for diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be used in the development of new technologies, such as sensors and imaging technologies.
合成方法
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a variety of methods, including a three-step synthesis, microwave-assisted synthesis, and a one-pot synthesis. The three-step synthesis involves the reaction of 2-ethoxyphenol with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a mono-substituted triazole. This mono-substituted triazole can then be reacted with 2-ethoxyphenol in the presence of a base to form N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The microwave-assisted synthesis involves the reaction of 2-ethoxyphenol with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in an aqueous solution in the presence of a base and a microwave-assisted heating system. This method is faster and more efficient than the three-step synthesis. The one-pot synthesis involves the reaction of 2-ethoxyphenol and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base and a catalyst, such as sodium hydroxide or potassium hydroxide. This method is the most efficient and the fastest of the three methods.
属性
IUPAC Name |
N,1-bis(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-26-17-12-8-6-10-15(17)21-20(25)19-14(3)24(23-22-19)16-11-7-9-13-18(16)27-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFDVWEXJDJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6421712.png)
![2-{[1-(5-chloro-2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6421724.png)
![2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6421729.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6421733.png)

![5-[(2-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6421743.png)
![5-[(2-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B6421749.png)
![N-(4-acetamidophenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421753.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421768.png)



![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)